N-(2-sec-butylphenyl)butanamide
Description
N-(2-sec-butylphenyl)butanamide is a substituted phenylbutanamide characterized by a sec-butyl group attached to the ortho position of the phenyl ring and a butanamide moiety. The sec-butyl substituent introduces steric hindrance and lipophilicity, which may influence binding affinity, metabolic stability, and solubility compared to simpler phenylbutanamides .
Properties
CAS No. |
638162-94-4 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32g/mol |
IUPAC Name |
N-(2-butan-2-ylphenyl)butanamide |
InChI |
InChI=1S/C14H21NO/c1-4-8-14(16)15-13-10-7-6-9-12(13)11(3)5-2/h6-7,9-11H,4-5,8H2,1-3H3,(H,15,16) |
InChI Key |
MLQVFZLVZHHMBE-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1C(C)CC |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C(C)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between N-(2-sec-butylphenyl)butanamide and related compounds:
*Calculated based on molecular formulas where explicit data were unavailable.
Substituent Position and Electronic Effects
- 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide : The nitro group at the para position enhances electron-withdrawing effects, likely improving reactivity in agrochemical contexts (e.g., pesticide intermediates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
